4-Bromo-2,5-dimethylphenol
Overview
Description
4-Bromo-2,5-dimethylphenol is an organic compound with the chemical formula C8H9BrO. It appears as a colorless to pale yellow crystalline solid with a peculiar odor . This compound is commonly used as a synthetic intermediate in the preparation of various biologically active molecules, drugs, pigments, and other organic compounds .
Preparation Methods
4-Bromo-2,5-dimethylphenol is typically synthesized through the bromination of 2,5-dimethylphenol. The reaction involves the use of cuprous bromide in an alcohol solution . The general reaction conditions include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Chemical Reactions Analysis
4-Bromo-2,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs.
Industry: It is used in the production of pigments, antioxidants, and UV absorbers
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The bromine atom in the molecule plays a crucial role in its reactivity, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
4-Bromo-2,5-dimethylphenol can be compared with other similar compounds such as:
4-Bromo-2,6-dimethylphenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-4,5-dimethylphenol: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
4-bromo-2,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKYUWXZSBYMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553562 | |
Record name | 4-Bromo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85223-93-4 | |
Record name | 4-Bromo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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